molecular formula C19H20ClN3O4S B2996516 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-chlorophenyl)benzamide CAS No. 941521-57-9

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-chlorophenyl)benzamide

Cat. No. B2996516
CAS RN: 941521-57-9
M. Wt: 421.9
InChI Key: CKHVWJBOOWGWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-chlorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as ACY-1215 and belongs to the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors). ACY-1215 has been shown to have promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on the synthesis of novel derivatives and evaluating their biological activities. For example, Fahim and Shalaby (2019) synthesized benzenesulfonamide derivatives, including chlorinated compounds that exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. These compounds were further studied for their potential interaction against the KSHV thymidylate synthase complex, indicating their relevance in cancer research and therapy (Fahim & Shalaby, 2019).

Molecular Docking and Theoretical Studies

Maignan et al. (2003) detailed the structures of human factor Xa complexed with non-peptide inhibitors, showcasing the role of sulfonylpiperazinone scaffolds. This research provides insights into designing inhibitors with increased oral bioavailability, relevant for developing new therapeutic agents (Maignan et al., 2003).

Anticancer Activities

Gurdal et al. (2013) investigated the cytotoxic activities of benzhydrylpiperazine derivatives, including benzamide and sulfonamide derivatives, against various cancer cell lines. This study highlights the potential of such compounds in cancer treatment, with certain derivatives showing high cytotoxic activity (Gurdal et al., 2013).

Antimicrobial and Antifungal Applications

Patel and Agravat (2007) synthesized new pyridine derivatives, including sulfonamido benzothiazoles, and evaluated their antibacterial and antifungal activities. Such studies indicate the role of sulfonylpiperazine and benzamide derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).

Antioxidant and Cytotoxic Agents

Patel et al. (2019) explored chrysin-based sulfonylpiperazines for their in vitro free radical scavenging potential and cytotoxic efficacies against cancer cell lines. This research underscores the potential of sulfonylpiperazine derivatives as both antioxidant and anticancer agents (Patel et al., 2019).

properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-14(24)22-9-11-23(12-10-22)28(26,27)18-4-2-3-15(13-18)19(25)21-17-7-5-16(20)6-8-17/h2-8,13H,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHVWJBOOWGWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-chlorophenyl)benzamide

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